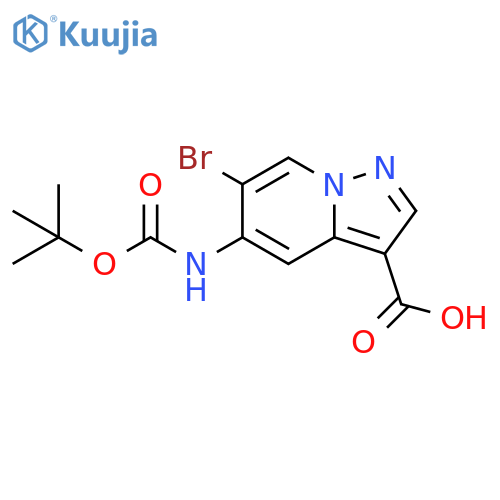Cas no 2092204-62-9 (6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid)

2092204-62-9 structure
商品名:6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid
CAS番号:2092204-62-9
MF:C13H14BrN3O4
メガワット:356.1719622612
CID:5247787
6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 6-bromo-5-[[(1,1-dimethylethoxy)carbonyl]amino]-
- 6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid
-
- インチ: 1S/C13H14BrN3O4/c1-13(2,3)21-12(20)16-9-4-10-7(11(18)19)5-15-17(10)6-8(9)14/h4-6H,1-3H3,(H,16,20)(H,18,19)
- InChIKey: QYSQJVUKOKUZAO-UHFFFAOYSA-N
- ほほえんだ: C12=C(C(O)=O)C=NN1C=C(Br)C(NC(OC(C)(C)C)=O)=C2
6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-267224-1.0g |
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid |
2092204-62-9 | 1.0g |
$1610.0 | 2023-03-01 | ||
| Enamine | EN300-267224-10.0g |
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid |
2092204-62-9 | 10.0g |
$5315.0 | 2023-03-01 | ||
| Enamine | EN300-267224-2.5g |
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid |
2092204-62-9 | 2.5g |
$3337.0 | 2023-09-11 | ||
| Enamine | EN300-267224-10g |
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid |
2092204-62-9 | 10g |
$5315.0 | 2023-09-11 | ||
| Enamine | EN300-267224-1g |
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid |
2092204-62-9 | 1g |
$1610.0 | 2023-09-11 | ||
| Enamine | EN300-267224-5.0g |
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid |
2092204-62-9 | 5.0g |
$4226.0 | 2023-03-01 | ||
| Enamine | EN300-267224-5g |
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid |
2092204-62-9 | 5g |
$4226.0 | 2023-09-11 |
6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid 関連文献
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
2092204-62-9 (6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid) 関連製品
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量